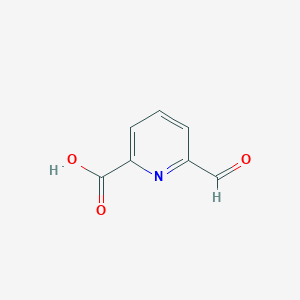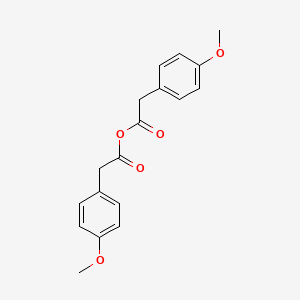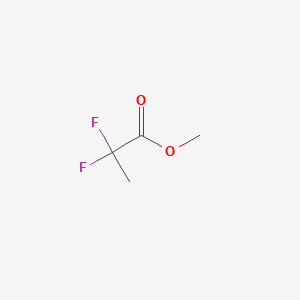
2,2-ジフルオロプロパン酸メチル
概要
説明
Methyl 2,2-difluoropropanoate is an organic compound with the molecular formula C4H6F2O2. It is a clear liquid with a molecular weight of 124.09 g/mol. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
科学的研究の応用
Methyl 2,2-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Methyl 2,2-difluoropropanoate is a chemical compound that is often used as an intermediate in organic synthesis . The primary targets of Methyl 2,2-difluoropropanoate are the reactants in these synthesis reactions .
Mode of Action
The mode of action of Methyl 2,2-difluoropropanoate involves its interaction with these reactants. The presence of the difluoropropanoate group in the molecule can influence the course of the reaction, leading to the formation of specific products .
Biochemical Pathways
Methyl 2,2-difluoropropanoate affects the biochemical pathways of the reactions it is involved in. The exact pathways and their downstream effects can vary depending on the specific reaction .
Result of Action
The result of Methyl 2,2-difluoropropanoate’s action is the formation of specific products in the reactions it is involved in. These products can have various molecular and cellular effects, depending on their nature .
Action Environment
The action, efficacy, and stability of Methyl 2,2-difluoropropanoate can be influenced by various environmental factors. These can include the temperature and pH of the reaction environment, the presence of other reactants or catalysts, and more .
生化学分析
Biochemical Properties
Methyl 2,2-difluoropropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. The interaction between methyl 2,2-difluoropropanoate and esterases results in the formation of 2,2-difluoropropanoic acid and methanol. Additionally, this compound may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical processes within cells .
Cellular Effects
Methyl 2,2-difluoropropanoate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of methyl 2,2-difluoropropanoate in a cellular environment can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to alterations in cellular responses .
Molecular Mechanism
The molecular mechanism of action of methyl 2,2-difluoropropanoate involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, methyl 2,2-difluoropropanoate may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Conversely, it may also act as an activator by enhancing the enzyme’s catalytic activity. Additionally, methyl 2,2-difluoropropanoate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2,2-difluoropropanoate can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Methyl 2,2-difluoropropanoate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to the formation of degradation products that could have different biochemical properties. Long-term studies have shown that the effects of methyl 2,2-difluoropropanoate on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of methyl 2,2-difluoropropanoate in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage level must be reached before observable effects occur. Additionally, high doses of methyl 2,2-difluoropropanoate can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
Methyl 2,2-difluoropropanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. This compound can be metabolized by esterases, leading to the formation of 2,2-difluoropropanoic acid and methanol. Additionally, it may participate in other metabolic pathways, influencing the levels of metabolites and the overall metabolic flux. The interactions between methyl 2,2-difluoropropanoate and metabolic enzymes are crucial for understanding its role in cellular metabolism .
Transport and Distribution
The transport and distribution of methyl 2,2-difluoropropanoate within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, methyl 2,2-difluoropropanoate may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of methyl 2,2-difluoropropanoate within tissues can also influence its overall biochemical effects .
Subcellular Localization
Methyl 2,2-difluoropropanoate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 2,2-difluoropropanoate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of methyl 2,2-difluoropropanoate is crucial for elucidating its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoropropanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2,2-difluoropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of methyl 2,2-difluoropropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
化学反応の分析
Types of Reactions: Methyl 2,2-difluoropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2,2-difluoropropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 2,2-difluoropropanoic acid and methanol.
Reduction: 2,2-difluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Ethyl 2,2-difluoropropanoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-fluoropropanoate: Contains only one fluorine atom.
Methyl 2,2,2-trifluoropropanoate: Contains three fluorine atoms.
Uniqueness: Methyl 2,2-difluoropropanoate is unique due to its specific balance of fluorine atoms, which imparts distinct chemical and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and reactivity compared to its mono- or trifluorinated counterparts .
特性
IUPAC Name |
methyl 2,2-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBWZPDOQVNCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576400 | |
| Record name | Methyl 2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38650-84-9 | |
| Record name | Methyl 2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


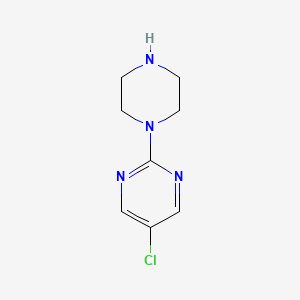
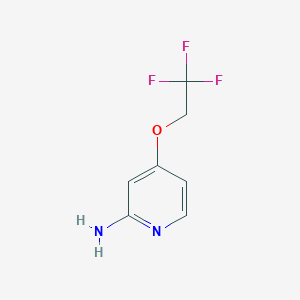
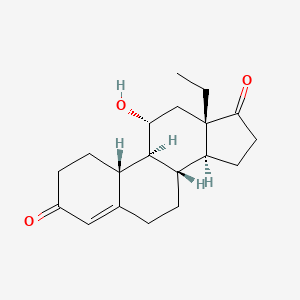
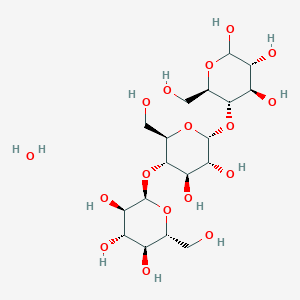
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
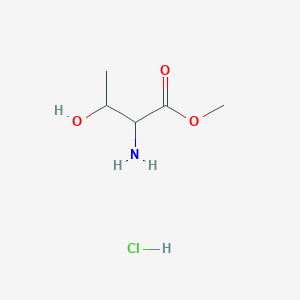
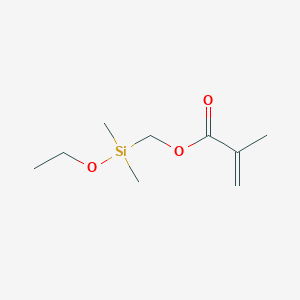

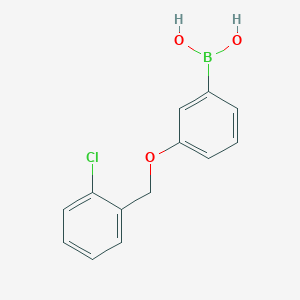
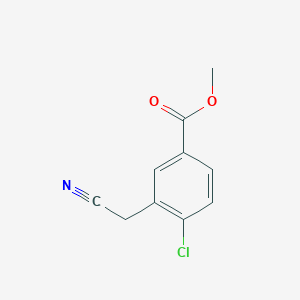
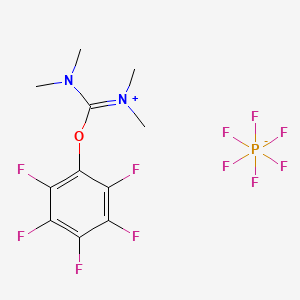
![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)
